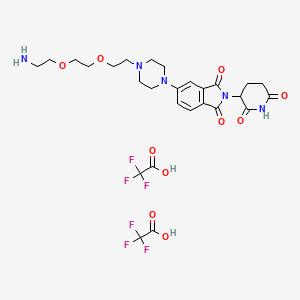

Thalidomide-Piperazine-PEG2-NH2 (diTFA)

CAS No.:

Cat. No.: VC13774794

Molecular Formula: C27H33F6N5O10

Molecular Weight: 701.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H33F6N5O10 |

|---|---|

| Molecular Weight | 701.6 g/mol |

| IUPAC Name | 5-[4-[2-[2-(2-aminoethoxy)ethoxy]ethyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid |

| Standard InChI | InChI=1S/C23H31N5O6.2C2HF3O2/c24-5-11-33-13-14-34-12-10-26-6-8-27(9-7-26)16-1-2-17-18(15-16)23(32)28(22(17)31)19-3-4-20(29)25-21(19)30;2*3-2(4,5)1(6)7/h1-2,15,19H,3-14,24H2,(H,25,29,30);2*(H,6,7) |

| Standard InChI Key | VTSRBWIJOVXEKY-UHFFFAOYSA-N |

| SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CCOCCOCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

| Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CCOCCOCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Introduction

Chemical Structure and Properties

Molecular Composition

Thalidomide-Piperazine-PEG2-NH2 diTFA (PubChem CID 162642716) comprises:

-

Thalidomide core: A cereblon-binding ligand derived from the immunomodulatory drug thalidomide.

-

Piperazine linker: A six-membered nitrogen-containing ring providing structural flexibility.

-

PEG2 spacer: A polyethylene glycol chain (two ethylene glycol units) enhancing solubility and reducing steric hindrance.

-

DitTFA counterion: Two trifluoroacetic acid (TFA) groups improving salt solubility.

Synthesis and Optimization

The synthesis of Thalidomide-Piperazine-PEG2-NH2 diTFA involves multi-step conjugation:

-

Thalidomide Activation: Thalidomide is functionalized at its glutarimide ring to enable linker attachment.

-

Linker Introduction: A piperazine-PEG2-NH2 moiety is conjugated via amide or carbamate bond formation.

-

Salt Formation: DitTFA is introduced to enhance solubility, often via acid-base reactions .

Key Optimization Factors:

-

Reaction Conditions: Temperature, solvent choice (e.g., DMF, dichloromethane), and coupling agents (e.g., EDC/NHS) are critical for maximizing yield and purity .

-

Purification: Chromatography and crystallization ensure >95% purity .

Mechanism of Action in PROTAC Technology

As a PROTAC component, Thalidomide-Piperazine-PEG2-NH2 diTFA functions as an E3 ligase ligand, recruiting cereblon (CRBN) within the CRL4CRBN E3 ubiquitin ligase complex. When paired with a target protein ligand (e.g., kinase inhibitors, hormone receptor modulators), it forms a heterobifunctional PROTAC that:

-

Binds Cereblon: Anchors the E3 ligase complex.

-

Recruits Target Protein: Through the conjugated ligand.

-

Induces Ubiquitination: Promotes polyubiquitination of the target protein.

-

Triggers Degradation: Targets the protein for proteasomal degradation .

Comparative Advantages Over Traditional Therapies

| Feature | Thalidomide-Piperazine-PEG2-NH2 diTFA | Traditional Inhibitors |

|---|---|---|

| Target Engagement | Substrate-dependent degradation | Competitive inhibition |

| Selectivity | High (cereblon-dependent) | Often off-target effects |

| Therapeutic Window | Low dose requirements | Higher toxicity risks |

Biological Activity and Research Applications

Target Protein Degradation

Thalidomide-Piperazine-PEG2-NH2 diTFA is broadly used to degrade proteins implicated in:

Example Studies:

| Target Protein | Observed Effect | Reference |

|---|---|---|

| BRD4 | Degradation in leukemia models | |

| SALL4 | Suppression in cancer stem cells | |

| CDK6 | Reduced cell proliferation in gliomas |

Immune Modulation

Its cereblon-binding activity modulates immune responses:

-

T-cell Activation: Enhances T-cell responses in cancer immunotherapy .

-

Cytokine Regulation: Reduces pro-inflammatory cytokine production .

Solubility and Formulation

In Vitro Formulations

| Solvent | Concentration | Preparation Method |

|---|---|---|

| DMSO | 250 mg/mL | Ultrasonic bath at 37°C (required) |

| Water | 50 mg/mL | PEG300/Tween-80/saline mix (10:40:45:5) |

In Vivo Formulations

| Solvent System | Solubility | Application |

|---|---|---|

| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline | ≥2.08 mg/mL | Intraperitoneal/IP |

| 10% DMSO + 90% SBE-β-CD (20% in saline) | ≥2.08 mg/mL | Intravenous/IV |

Comparative Analysis with Related Compounds

| Compound | Linker | Key Difference |

|---|---|---|

| Thalidomide-Piperazine-PEG1-NH2 | PEG1 | Shorter linker; reduced cellular permeability |

| Thalidomide-Piperazine-Piperidine | Piperidine | Rigid linker; altered pharmacokinetics |

| Thalidomide-PEG4-NH2 diTFA | PEG4 | Longer linker; increased solubility |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume